molecular formula C15H13NO5S2 B2464382 (Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 872696-43-0

(Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No.: B2464382
CAS No.: 872696-43-0
M. Wt: 351.39
InChI Key: WGXWDQBAQSRVGP-SDQBBNPISA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzo[d][1,3]dioxole moiety, which is a type of aromatic ether. It also has a thioxothiazolidinone ring, which is a type of sulfur-containing heterocycle, and a carboxylic acid group .


Molecular Structure Analysis

The molecule’s structure includes a benzo[d][1,3]dioxole moiety, a thioxothiazolidinone ring, and a carboxylic acid group. These groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the carboxylic acid could participate in acid-base reactions, and the aromatic ether could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups like the carboxylic acid could make the compound soluble in polar solvents .

Properties

IUPAC Name

2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5S2/c1-2-9(14(18)19)16-13(17)12(23-15(16)22)6-8-3-4-10-11(5-8)21-7-20-10/h3-6,9H,2,7H2,1H3,(H,18,19)/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXWDQBAQSRVGP-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)O)N1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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